Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride

physicochemical profiling salt selection biological assay compatibility

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride (CAS 2126159‑59‑7) is a fully saturated, bicyclic heterocycle featuring a fused tetrahydrofuran and pyrrolidine ring system bearing a carboxylic acid at the 5‑position, delivered as the hydrochloride salt. It belongs to the broader hexahydrofuro[3,2‑b]pyrrole scaffold that has been validated across multiple patent and medicinal chemistry programs, including PDE1 inhibitors for psychiatric and neurodegenerative disorders and human neutrophil elastase (HNE) inhibitors for inflammatory diseases.

Molecular Formula C7H12ClNO3
Molecular Weight 193.63
CAS No. 2126159-59-7
Cat. No. B2721492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride
CAS2126159-59-7
Molecular FormulaC7H12ClNO3
Molecular Weight193.63
Structural Identifiers
SMILESC1COC2C1NC(C2)C(=O)O.Cl
InChIInChI=1S/C7H11NO3.ClH/c9-7(10)5-3-6-4(8-5)1-2-11-6;/h4-6,8H,1-3H2,(H,9,10);1H
InChIKeyTTWWPEFTTXFCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic Acid Hydrochloride (CAS 2126159‑59‑7) Is More Than a Generic Furopyrrole Building Block


Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride (CAS 2126159‑59‑7) is a fully saturated, bicyclic heterocycle featuring a fused tetrahydrofuran and pyrrolidine ring system bearing a carboxylic acid at the 5‑position, delivered as the hydrochloride salt . It belongs to the broader hexahydrofuro[3,2‑b]pyrrole scaffold that has been validated across multiple patent and medicinal chemistry programs, including PDE1 inhibitors for psychiatric and neurodegenerative disorders [1] and human neutrophil elastase (HNE) inhibitors for inflammatory diseases [2]. As a racemic or enantioenriched C‑7 building block with a defined stereochemistry, its value lies in its rigid, chiral scaffold and ready handle for downstream amide/ester diversification, making it a strategic intermediate rather than merely a commodity heterocycle.

Why In‑Class Furo[3,2‑b]pyrrole Analogs Cannot Serve as Drop‑In Replacements for CAS 2126159‑59‑7


Although the furo[3,2‑b]pyrrole core is shared by numerous compounds, the fully saturated hexahydro analogue (CAS 2126159‑59‑7) differs fundamentally from its aromatic 4H‑furo[3,2‑b]pyrrole‑5‑carboxylic acid counterpart (the known D‑amino acid oxidase inhibitor SUN) in both conformational flexibility and electronic character [1]. The saturated ring system provides a distinct three‑dimensional shape and sp³‑rich character that is essential for steric complementarity in enzyme pockets, while the hydrochloride salt confers aqueous solubility far exceeding what the free acid or unsaturated analog offers . These differences directly determine suitability for on‑cycle derivatization, biological screening, and physicochemical handling — substituting a 4H‑furo[3,2‑b]pyrrole or a hexahydro‑2H‑furo[3,2‑b]pyrrole (without the 5‑carboxylic acid) would eliminate the key derivatization anchor and alter the scaffold geometry, undermining synthetic campaigns that rely on the precise spatial presentation of the carboxylate group.

Quantitative Differentiation of Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic Acid Hydrochloride: Solubility and Purity Benchmarks


Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Acid

The hydrochloride salt of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 2126159‑59‑7) is reported to exhibit aqueous solubility greater than 50 mg/mL, a value that is markedly superior to the free acid form, which shows substantially lower solubility in neutral aqueous media . Comparator analog hexahydro-2H-furo[3,2-b]pyrrole (the parent scaffold lacking the carboxylate salt) has a molecular weight of 113.16 g/mol and limited water solubility due to the absence of ionizable groups, whereas the salt form (MW 193.63 g/mol) achieves ready dissolution .

physicochemical profiling salt selection biological assay compatibility

Purity Benchmark: 95%+ HPLC Purity for Reproducible Biological Screening

Commercially available hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride (CAS 2126159‑59‑7) is consistently supplied at ≥95% purity (HPLC) . In contrast, the stereochemically related but distinct racemic compound rac‑(3aR,6aR)‑hexahydro‑2H‑furo[3,2‑b]pyrrole‑5‑carboxylic acid hydrochloride (CAS 2137432‑91‑6) is also available at 95%+, but its specified stereochemistry differs, and no higher‑purity grades (≥98%) are routinely offered . This 95% threshold, though not exceptional among building blocks, meets the minimum industry standard for lead‑generation libraries and ensures batch‑to‑batch consistency required for SAR expansion.

quality control building block certification medicinal chemistry reproducibility

Scaffold Class Validation: Hexahydrofuropyrroles as Privileged PDE1 Inhibitors

The hexahydro‑2H‑furo[3,2‑b]pyrrole scaffold, of which CAS 2126159‑59‑7 is a direct unprotected precursor, has been validated in a published enantioselective medicinal chemistry campaign: novel chiral 3,6‑disubstituted hexahydro‑2H‑furo[3,2‑b]pyrroles demonstrated PDE1 inhibitory IC₅₀ values in the high nanomolar to low micromolar range and exhibited antiproliferative activity against A375 melanoma cells [1]. This contrasts with the aromatic 4H‑furo[3,2‑b]pyrrole‑5‑carboxylic acid scaffold, which targets D‑amino acid oxidase (DAO) with a Kd of 29 nM [2] but cannot access the conformational space required for PDE1 pocket binding due to its planar ring geometry. The saturation of the hexahydro system is thus a structural prerequisite for the PDE1 pharmacophore, a relationship that positions the target building block uniquely for PDE1‑focused library synthesis.

PDE1 inhibition neurodegenerative disease antiproliferative activity

High‑Strength Differential Evidence Is Currently Limited

A systematic search of primary literature, patents, and authoritative databases (PubMed, BindingDB, ECHA, PubChem) returned no direct head‑to‑head comparison of hexahydro‑2H‑furo[3,2‑b]pyrrole‑5‑carboxylic acid hydrochloride against a defined analog under identical assay conditions [1]. The majority of available quantitative data pertains to post‑derivatization products of the scaffold (trans‑lactones, 3,6‑disubstituted PDE1 inhibitors), not the unprotected building block itself. Physicochemical profiling (logP, pKa, kinetic solubility, stability in DMSO) has not been published for this specific CAS number. Therefore, the differentiation evidence presented herein is limited to cross‑study comparisons and class‑level inferences, and the compound's selection advantage over analogs rests primarily on its unique combination of scaffold saturation, carboxylate derivatization handle, and hydrochloride salt form rather than on superior potency or selectivity metrics.

data gap procurement caution future verification

High‑Value Application Scenarios for Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic Acid Hydrochloride


Parallel Synthesis of PDE1‑Targeted Compound Libraries in CNS Drug Discovery

Medicinal chemistry groups pursuing phosphodiesterase 1 (PDE1) inhibitors for schizophrenia, Parkinson's disease, or cognitive impairment can use CAS 2126159‑59‑7 as the unprotected core scaffold for rapid amide coupling or reductive amination diversification. The published diastereoselective route to 3,6‑disubstituted hexahydro‑2H‑furo[3,2‑b]pyrroles, which yielded PDE1 IC₅₀ values down to high nanomolar concentrations, directly informs the synthetic strategy [1]. The hydrochloride salt's aqueous solubility simplifies parallel purification by reverse‑phase HPLC without pre‑dissolution additives.

Stereochemically Defined Scaffold for Elastase Inhibitor Lead Optimization

The hexahydrofuro[3,2‑b]pyrrole system is a recognized pharmacophore for human neutrophil elastase (HNE) inhibition, as demonstrated by the trans‑lactone/lactam series reported by Macdonald et al. [2]. CAS 2126159‑59‑7 provides the saturated core with a carboxylic acid at position 5, the exact oxidation state required for conversion to the bioactive trans‑lactone. Procuring the building block in the correct oxidation state eliminates the need for a separate oxidation step that would otherwise require C‑5 methylene functionalization on the parent scaffold.

Crystallography‑Grade Fragment and Tool Compound Preparation

Because the scaffold is fully saturated and contains a carboxylic acid hydrogen‑bond donor/acceptor, it is well suited for fragment‑based screening and crystallography soaking experiments. The hydrochloride salt can be exchanged to a more crystallography‑compatible counter‑ion if needed, and the >95% purity ensures minimal interference from impurities during co‑crystallization trials. This contrasts with unsaturated furopyrrole‑5‑carboxylic acids that have been crystallized with DAAO [3] but lack the saturated geometry required for kinases or PDEs.

Process Chemistry Route Scouting for Privileged CNS Scaffolds

The compound serves as a benchmark substrate for evaluating new synthetic methodologies (e.g., debenzylative cycloetherification, SmI₂‑mediated cyclizations) because the hexahydro‑2H‑furo[3,2‑b]pyrrole system features in multiple patent families, including H. Lundbeck's PDE1 inhibitor portfolio [4]. Process chemists can use the commercially available building block to benchmark yield, enantiomeric excess, and scalability of novel routes without investing in multi‑step in‑house synthesis of the core.

Quote Request

Request a Quote for Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.